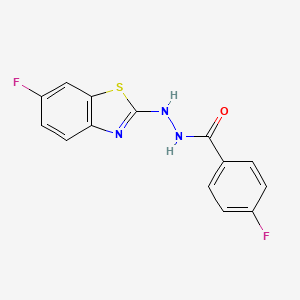

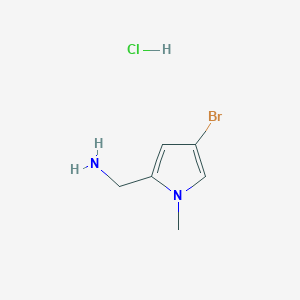

![molecular formula C12H21NO5 B2733622 4-{[(Tert-butoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid CAS No. 2094125-23-0](/img/structure/B2733622.png)

4-{[(Tert-butoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

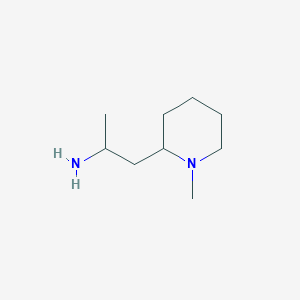

“4-{[(Tert-butoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid” is a compound with the CAS Number: 2094125-23-0 . It has a molecular weight of 259.3 . The IUPAC name for this compound is 4-((tert-butoxycarbonyl)amino)-2-methyltetrahydro-2H-pyran-2-carboxylic acid . It is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C12H21NO5/c1-11(2,3)18-10(16)13-8-5-6-17-12(4,7-8)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

As mentioned earlier, the BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 259.3 .Scientific Research Applications

Asymmetric Synthesis and Amino Acid Derivatives This compound is instrumental in the asymmetric synthesis of amines, offering a versatile pathway for the preparation of chiral amines, which are prevalent in bioactive molecules including amino acids and pharmaceutical agents. The tert-butanesulfinamide (tBS) methodology, which involves the use of a tert-butoxycarbonyl group, has enabled the reliable asymmetric synthesis of a very broad range of amine structures from simple, readily available starting materials. The process includes condensation of tBS with a carbonyl compound, nucleophile addition, and tert-butanesulfinyl group cleavage, demonstrating the synthesis of propargylic tertiary carbinamine as an example of its application in bioactive molecule development (Hai‐Chao Xu, S. Chowdhury, J. Ellman, 2013).

Polymer Synthesis The compound is also significant in the synthesis of polymers, particularly those based on amino acids. Research has been conducted on the synthesis and properties of ortho-linked polyamides derived from bis(ether-carboxylic acid) or bis(ether amine), which were synthesized through reactions involving tert-butylcatechol. These polyamides demonstrated noncrystalline properties, excellent solubility in polar solvents, and high thermal stability, making them suitable for creating transparent, flexible, and tough films (S. Hsiao, Chin‐Ping Yang, Shin-Hung Chen, 2000).

Structural Studies and Conformation Analysis Research into the crystal structure of derivatives of 4-{[(Tert-butoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid, such as O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, has been conducted to examine the role of N-methylation in determining peptide conformation. These studies have provided insights into the molecular arrangement and interactions within peptides, contributing to a deeper understanding of peptide structure and function (E. Jankowska, M. Gilski, M. Jaskólski, Z. Grzonka, L. Łankiewicz, 2002).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-8-5-6-17-12(4,7-8)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLGNHPBGOFMQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)NC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2733544.png)

![2-[(Oxan-3-yl)methoxy]pyridine](/img/structure/B2733549.png)

![N-[[4-(5-Oxo-1,4-diazepane-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2733551.png)

![3-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2733557.png)

![N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2733559.png)